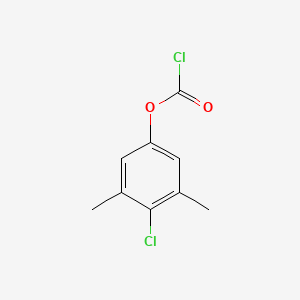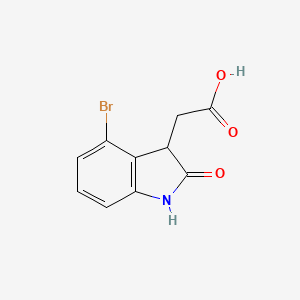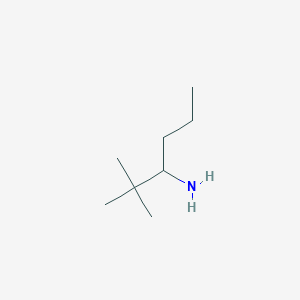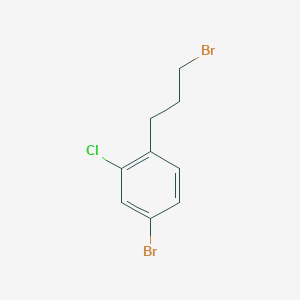
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a bromopropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene typically involves the bromination of 1-(3-bromopropyl)-2-chlorobenzene. This can be achieved through the following steps:
Starting Material: 1-(3-bromopropyl)-2-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the chlorine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-1-(3-hydroxypropyl)-2-chlorobenzene.
Oxidation: Formation of this compound-1,4-diol.
Reduction: Formation of 4-hydro-1-(3-hydropropyl)-2-chlorobenzene.
Applications De Recherche Scientifique
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and mechanisms involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bromopropyl side chain can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(3-chloropropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the propyl side chain.
4-Chloro-1-(3-bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the benzene ring.
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom on the benzene ring.
Uniqueness
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a bromopropyl side chain. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H9Br2Cl |
|---|---|
Poids moléculaire |
312.43 g/mol |
Nom IUPAC |
4-bromo-1-(3-bromopropyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
Clé InChI |
ULBDNPCUZKAINX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13205888.png)
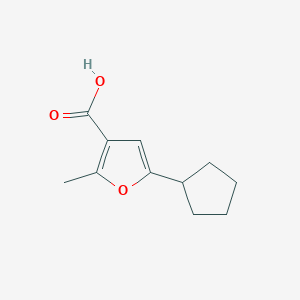
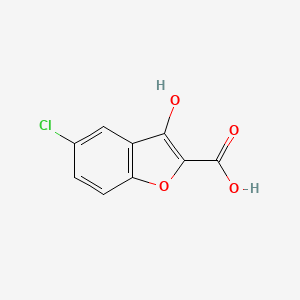
![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
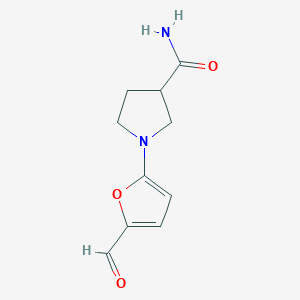
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
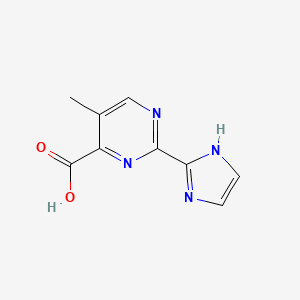
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

